D-Ribose, 2-deoxy-2-fluoro-

Vue d'ensemble

Description

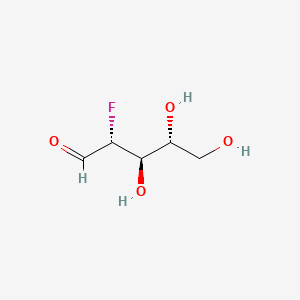

D-Ribose, 2-deoxy-2-fluoro- is a fluorinated derivative of ribose, a naturally occurring sugar This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the second carbon position of the ribose molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose, 2-deoxy-2-fluoro- typically involves the fluorination of a ribose derivative. One common method is the treatment of a protected ribose derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or acetyl hypofluorite. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and degradation of the product .

Industrial Production Methods: Industrial production of D-Ribose, 2-deoxy-2-fluoro- may involve enzymatic methods using nucleoside phosphorylases and 2-deoxyribosyltransferases. These enzymes facilitate the transfer of the fluorinated ribose moiety to a suitable nucleobase, resulting in the formation of the desired nucleoside . This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.

Analyse Des Réactions Chimiques

Types of Reactions: D-Ribose, 2-deoxy-2-fluoro- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of fluorine may influence the reaction pathways and products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the fluorine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azido derivative, while oxidation with potassium permanganate produces a carboxylic acid derivative .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Antitumor Agents

D-Ribose, 2-deoxy-2-fluoro- is primarily investigated for its role in developing antiviral and antitumor therapies. The fluorinated nucleosides derived from this compound, such as 2′-deoxy-2′-fluorouridine and 2′-deoxy-2′-fluorocytidine, have shown promising results in inhibiting viral replication and tumor growth. For instance, the drug azvudine, a 2′-fluorinated nucleoside, has been approved for treating COVID-19 and HIV infections . Research indicates that these compounds are stable against degradation by nucleases, making them suitable candidates for therapeutic use .

Mechanisms of Action

The mechanisms through which D-Ribose, 2-deoxy-2-fluoro- derivatives exert their effects include:

- Inhibition of viral polymerases: Compounds like PSI-6130 have demonstrated potent inhibition against hepatitis C virus (HCV) polymerase .

- Reduced cytotoxicity: These nucleosides often exhibit lower cytotoxicity compared to their non-fluorinated counterparts, enhancing their therapeutic index .

Biochemical Research

Nucleotide Metabolism Studies

Research involving D-Ribose, 2-deoxy-2-fluoro- has contributed to understanding nucleotide metabolism. Studies have shown that fluorinated nucleotides can serve as substrates for various enzymes, allowing researchers to probe enzyme activities and mechanisms. For example, the characterization of 2′-fluoro-nucleotides in siRNA conjugates has provided insights into their metabolic pathways in vivo .

Synthesis of Fluorinated Nucleosides

The synthesis of D-Ribose, 2-deoxy-2-fluoro- derivatives has been optimized to improve yields and selectivity. Recent methodologies allow for the efficient production of various fluorinated nucleosides through controlled electrophilic fluorination techniques . This advancement facilitates the exploration of new compounds with potential therapeutic applications.

Stability Studies

Prodrug Development

The stability of D-Ribose, 2-deoxy-2-fluoro- derivatives is crucial for their application as prodrugs. Research indicates that introducing fluorine atoms at specific positions enhances the stability of these compounds under physiological conditions. For instance, prodrugs of 2-fluoro-2-deoxyribose exhibit significantly improved stability compared to their non-fluorinated analogs . Stability studies have shown that difluorination increases resistance to degradation in acidic environments, making these compounds more viable for therapeutic use .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on azvudine (2024) | Approved for COVID-19 treatment; effective against HIV | Antiviral therapy |

| Characterization of 2′F-monomers (2019) | Investigated metabolic disposition in vivo | Biochemical research |

| Synthesis optimization (2009) | Improved yields for 2-deoxy-2-fluoro-nucleosides | Drug development |

Mécanisme D'action

The mechanism of action of D-Ribose, 2-deoxy-2-fluoro- involves its incorporation into nucleic acids or metabolic pathways. The fluorine atom alters the compound’s interaction with enzymes and other biomolecules, leading to changes in activity and stability. For example, in PET imaging, the compound is phosphorylated by hexokinase and trapped in cells, allowing for the visualization of glucose uptake and metabolism .

Comparaison Avec Des Composés Similaires

2-Deoxy-2-fluoro-D-glucose: A fluorinated glucose derivative used in PET imaging.

2-Deoxy-2-fluoro-β-D-arabinofuranose: Another fluorinated sugar with applications in nucleoside synthesis.

Comparison: D-Ribose, 2-deoxy-2-fluoro- is unique due to its specific structure and the presence of fluorine at the second carbon position. This modification enhances its stability and alters its biochemical properties compared to other fluorinated sugars. For instance, 2-Deoxy-2-fluoro-D-glucose is primarily used in glucose metabolism studies, while D-Ribose, 2-deoxy-2-fluoro- is more versatile in nucleoside synthesis and other applications .

Activité Biologique

D-Ribose, 2-deoxy-2-fluoro- (often abbreviated as 2F-D-Ribose), is a modified sugar that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and implications for therapeutic applications.

Synthesis of 2-Deoxy-2-Fluoro-D-Ribose

The synthesis of 2-deoxy-2-fluoro-D-ribose involves various chemical methods that typically utilize electrophilic fluorination techniques. Recent advancements have improved the yields and efficiency of synthesizing this compound. For instance, a method involving diastereoselective fluorination of 2-deoxy-D-ribonolactone has been reported to yield high purity and efficiency, making it a viable precursor for further modifications and evaluations .

Antiviral Activity

The biological evaluation of 2F-D-Ribose has primarily focused on its antiviral properties. Studies have shown that while some fluorinated nucleosides exhibit significant antiviral activity against various viruses, 2F-D-Ribose itself has demonstrated limited efficacy:

- Cytotoxicity : In cell culture studies, prodrugs derived from 2-deoxy-2-fluoro-2-deoxyribose-1-phosphate failed to show cytotoxic effects against several viruses, including herpes simplex virus (HSV) and feline coronavirus. The effective concentrations (EC50) were found to be greater than 20 μM, indicating a lack of potent antiviral activity .

- Comparative Analysis : In contrast to other fluorinated nucleosides such as 2'-deoxy-2'-fluorouridine, which has shown promising antiviral effects against HCV and SARS-CoV-2 variants, 2F-D-Ribose did not exhibit similar profiles in preliminary studies .

Gene Silencing Potential

Research on oligonucleotides containing 2-deoxy-2-fluoro modifications suggests enhanced stability and efficacy in gene silencing applications. For example, antisense oligonucleotides (AS ONs) incorporating 2'-deoxy-2'-fluoro-D-ribose demonstrated superior performance in targeting specific mRNA sequences in human leukemia cells compared to unmodified counterparts. These AS ONs achieved over 90% knockdown efficiency at significantly lower doses .

Case Studies

- Case Study on Antiviral Efficacy : A study evaluated the antiviral activity of various fluorinated ribonucleosides against SARS-CoV-2. While compounds like PSI-6130 showed potent inhibition with low cytotoxicity, 2F-D-Ribose derivatives did not demonstrate significant activity, highlighting the need for further structural modifications to enhance efficacy .

- Gene Silencing Applications : In a comparative study on gene silencing efficacy, AS ONs containing 2-deoxy-2-fluoro modifications were able to maintain high intracellular concentrations for prolonged periods, suggesting their potential use in therapeutic settings for conditions like cancer where gene regulation is crucial .

Summary of Findings

| Property | D-Ribose, 2-Deoxy-2-Fluoro- | Comparison with Other Nucleosides |

|---|---|---|

| Antiviral Activity | Limited; EC50 > 20 μM | Other fluorinated nucleosides show significant activity |

| Cytotoxicity | No significant cytotoxic effects | Varies by compound |

| Gene Silencing Efficiency | High; >90% knockdown at lower doses | Unmodified AS ONs require higher doses |

Propriétés

IUPAC Name |

(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXSKVOTDPOAT-LMVFSUKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C=O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222587 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7226-33-7 | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluororibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.